N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (hereafter referred to as Compound 7f) is a thienopyrazole derivative characterized by a thieno[2,3-c]pyrazole core fused with a carboxamide group substituted at the 4-chlorophenyl position. Thienopyrazoles are heterocyclic compounds notable for their diverse pharmacological and agrochemical applications, including antifungal, antibacterial, and antioxidant properties . The structural uniqueness of Compound 7f lies in its sulfur-containing thiophene ring and the electron-withdrawing 4-chlorophenyl substituent, which influence its reactivity and biological interactions .
Properties
Molecular Formula |
C19H14ClN3OS |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-16-11-17(18(24)21-14-9-7-13(20)8-10-14)25-19(16)23(22-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) |
InChI Key |
RFRBPSKVMMORJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Jacobson Cyclization
The Jacobson reaction enables the formation of condensed pyrazole systems via sequential N-acetylation, nitrosation, and cyclization. Starting from methyl 3-aminothiophene-2-carboxylate, acetylation with acetic anhydride yields the N-acetyl derivative, which undergoes nitrosation with sodium nitrite in acidic conditions to form a diazonium intermediate. Thermal cyclization at 80–100°C in toluene produces the thieno[3,2-c]pyrazole framework. While this method originally targeted the [3,2-c] isomer, modifications to the starting material’s substitution pattern (e.g., introducing methyl groups at position 3) enable adaptation to the [2,3-c] system. Yields for this step range from 65% to 78%.
Palladium-Catalyzed Cyclization
An alternative route employs palladium-catalyzed cyclization of azine intermediates. For example, 3-bromothiophene-2-carbaldehyde is condensed with benzophenone hydrazone to form an azine, which undergoes palladium acetate-catalyzed coupling with 1-butanethiol. Hydrolysis of the resulting bishydrazone with concentrated HCl yields the thieno[2,3-c]pyrazole core. This method offers superior atom economy (40.4% overall yield) and scalability compared to Jacobson cyclization.
Carboxamide Functionalization at Position 5
Introducing the carboxamide group at position 5 requires precise functionalization of the thieno[2,3-c]pyrazole core:
Chloroacetylation and Aminolysis
Chloroacetylation of 5-amino-thieno[2,3-c]pyrazole with chloroacetyl chloride in dichloromethane at −10°C produces the chloroacetyl intermediate. Subsequent aminolysis with ammonia or primary amines (e.g., methylamine) in ethanol at reflux replaces the chloride with an amide group. This step achieves 85–92% yields when using excess amine nucleophiles.
Direct Carboxylation
Direct carboxylation via carbon dioxide insertion under palladium catalysis provides an alternative pathway. Using Pd(OAc)₂ and Xantphos as ligands, the thieno[2,3-c]pyrazole core reacts with CO₂ (1 atm) in DMF at 120°C, forming the carboxylic acid derivative. Conversion to the carboxamide is achieved through activation with thionyl chloride followed by treatment with ammonium hydroxide.
Methyl Group Introduction at Position 3
Methylation at position 3 is accomplished through two pathways:
Friedel-Crafts Alkylation
Reaction of the thieno[2,3-c]pyrazole core with methyl iodide in the presence of AlCl₃ as a Lewis catalyst facilitates electrophilic substitution at position 3. Conducted in dichloromethane at 0°C, this method affords 68–73% yields.
Directed Ortho-Metalation
Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C in THF generates a lithiated intermediate at position 3, which reacts with methyl iodide to introduce the methyl group. This approach achieves higher regioselectivity (89% yield) compared to Friedel-Crafts.
Final Assembly and Purification
The convergent synthesis concludes with sequential coupling of the N-(4-chlorophenyl), 1-phenyl, and 3-methyl groups onto the carboxamide-functionalized core. Final purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) followed by recrystallization from ethanol yields the target compound with >98% purity by HPLC.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Key challenges include minimizing byproducts during diazonium salt formation in Jacobson cyclization and improving the atom economy of palladium-catalyzed steps. Optimization strategies involve:
-
Solvent Screening : Replacing toluene with 2-MeTHF in Buchwald-Hartwig reactions reduces metal leaching.
-
Ligand Design : Bulky phosphine ligands (e.g., RuPhos) enhance coupling efficiency in low-temperature Suzuki reactions.
-
Flow Chemistry : Continuous flow systems for diazotization steps improve safety and reproducibility .
Chemical Reactions Analysis
N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Hydrolysis: Hydrolysis reactions can lead to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves several key steps:
- Starting Material : 4-amino-3-methyl-1-phenyl-thieno[2,3-c]pyrazole.
- Acylation : The starting material undergoes acylation with chloroacetyl chloride to form a chloroacetyl derivative.
- Electrophilic Substitution : Introduction of the 4-chlorophenyl group through electrophilic substitution reactions.
- Characterization : The final product is characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Biological Activities
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyrazole compounds exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. Additionally, antifungal activity has been observed against various pathogenic strains.
Case Study : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Antioxidant Activity
This compound exhibits strong antioxidant properties, protecting against oxidative stress in biological systems.
Research Findings : Experimental models have shown that this compound can mitigate oxidative damage caused by toxic substances like 4-nonylphenol.
Potential Applications in Cancer Research
The anticancer potential of this compound is being actively explored:
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) | Observations |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant inhibition of cell proliferation observed |
| MDA-MB-231 (Breast Cancer) | 15.0 | Induction of apoptosis in treated cells |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or suppression of inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogues
Antioxidant Activity Against 4-Nonylphenol (4-NP) Toxicity
Compound 7f has been evaluated for its ability to mitigate erythrocyte damage induced by 4-NP in Clarias gariepinus (African catfish). Key findings compared to analogues are summarized below:
Table 1: Percentage of Altered Erythrocytes in Fish Treated with 4-NP and Thienopyrazole Derivatives
- Key Observations :
- Compound 7b (unsubstituted carboxamide) exhibited the strongest antioxidant activity, reducing erythrocyte damage to 0.6% .
- Compound 7f showed moderate efficacy (3.7%), suggesting that the 4-chlorophenyl group introduces steric or electronic effects that slightly reduce activity compared to 7b .
- Bulkier substituents (e.g., 4-methoxyphenyl in 7e ) or reactive groups (e.g., chloroacetamido in 8 ) correlated with diminished antioxidant performance .
Carboxamide Substituent Variations
The carboxamide group’s substitution pattern significantly impacts biological activity:
- N-Cyclohexyl derivative (CID 566096): Exhibits a molecular weight of 339.457 and non-toxic properties, but its biological role remains underexplored .
- N-(4-Ethoxyphenyl) derivative (CID 1907611) : Features an ethoxy group, which may enhance lipophilicity and membrane permeability .
Core Heterocycle Modifications
- Pyrano[2,3-c]pyrazoles (e.g., Compound 4j): Replacing the thiophene ring with a pyran moiety confers kinase inhibitory activity (e.g., AKT2/PKBβ inhibition) and anti-glioma effects, highlighting the importance of the sulfur atom in thienopyrazoles for antioxidant roles .
Insecticidal Activity of Pyridine Analogues
This suggests that nitrogen-containing heterocycles may outperform sulfur-containing systems in agrochemical applications .
Cytotoxic Potential
- MTPC (CID 5248881): A thienopyrazole carbohydrazide derivative acts as a mitotic inhibitor, indicating that functional group additions (e.g., hydrazide) can redirect activity toward cytotoxicity .
- N-(4-Methoxy-2-nitrophenyl) derivative (STK843522) : Nitro and methoxy groups may enhance DNA interaction, though its mechanism remains uncharacterized .
Biological Activity
N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, also known as FQA23817, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C18H18ClN3OS
- Molecular Weight : 365.87 g/mol
- CAS Number : 380238-17-5
The compound features a thieno[2,3-c]pyrazole core, which is known for its versatility in drug design.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 12.07 |
| HCT-15 (Colon cancer) | 9.8 |
| DU-145 (Prostate cancer) | 14.5 |
The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation and survival .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various assays. It has shown promising results in inhibiting pro-inflammatory cytokines and enzymes.
Key Findings:
- COX Inhibition : The compound effectively inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
| Compound | IC50 (µM) |
|---|---|
| N-(4-chlorophenyl)-3-methyl... | 0.04 |
| Celecoxib (Standard control) | 0.04 |
In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduces inflammation compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro substituent : Enhances lipophilicity and potential interactions with biological targets.
- Thieno[2,3-c]pyrazole core : Provides a scaffold for binding to various receptors and enzymes involved in disease processes.
- Phenyl groups : Contribute to the overall stability and interaction with target sites.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including N-(4-chlorophenyl)-3-methyl... The results indicated that this compound exhibited superior cytotoxicity against multiple cancer types compared to traditional chemotherapeutics .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of this compound in a rat model of induced inflammation. The findings revealed that treatment with N-(4-chlorophenyl)-3-methyl... led to a marked reduction in edema and inflammatory markers (iNOS and COX-2), supporting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step process starting with the formation of the thieno[2,3-c]pyrazole core. Key steps include:
- Hydrazine condensation with β-diketones or ketones under acidic conditions to form the pyrazole ring .
- Coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl substituents like the 4-chlorophenyl group. Copper(I) iodide is often used as a catalyst for azide-alkyne cycloaddition in related triazole syntheses .
- Solvent optimization (e.g., DMSO or dichloromethane) and temperature control (60–100°C) to enhance yield and purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Resolves aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and confirms substituent positions .
- FT-IR : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide linkages .
- Mass Spectrometry : HRMS with ESI+ mode validates molecular weight (e.g., m/z 423.08 for C21H17ClN3OS) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, though limited data exists for this specific compound .
Q. What preliminary biological activities have been reported for this compound?
- Known Activities :
- Antioxidant Effects : Derivatives with thieno[2,3-c]pyrazole cores show reactive oxygen species (ROS) scavenging in Clarias gariepinus models, reducing 4-nonylphenol-induced erythrocyte damage .
- Antimicrobial Potential : Structural analogs with chlorophenyl groups exhibit inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact biological activity and receptor binding?
- Structure-Activity Relationship (SAR) Insights :
- Chlorophenyl Groups : Enhance lipophilicity and π-π stacking with hydrophobic receptor pockets, as seen in cannabinoid receptor antagonists .
- Methyl Substitutions : Improve metabolic stability but may reduce solubility. For example, 3-methyl groups on the pyrazole ring increase in vivo half-life in murine models .
- Methodology : Compare IC50 values in receptor-binding assays (e.g., CB1 vs. CB2 selectivity) and use molecular docking to map interactions .
Q. How can researchers resolve contradictions in biological assay data across studies (e.g., varying IC50 values)?
- Strategies :
- Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time, and DMSO concentration .
- Orthogonal Validation : Confirm results using both in vitro (e.g., MTT assay) and ex vivo (e.g., isolated tissue models) approaches .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., SR141716A analogs) to identify trends .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
- Tools and Workflows :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to receptors like CB1 (PDB ID: 5TGZ) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Utilize descriptors like LogP and polar surface area to predict bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize therapeutic potential while minimizing off-target effects?
- Methodology :
- Fragment-Based Design : Replace the 4-chlorophenyl group with bioisosteres (e.g., alkynylthiophenes) to enhance selectivity .
- Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., amide hydrolysis) and introduce blocking groups (e.g., methyl) .
- In Vivo Efficacy Testing : Diet-induced obese mouse models to evaluate weight reduction effects, a proxy for CB1 antagonism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
